Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Chiral Purity Optical Rotation Enantiomeric Excess

In chiral drug synthesis, the wrong stereoisomer nullifies therapeutic efficacy. Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate (CAS 7622-22-2) provides the defined (R)-configuration essential for bioactive compound production. • Specific rotation [α]²⁰/D +56 ± 2° (c = 1.8, CH₂Cl₂) confirms enantiomeric identity • Key precursor for renin inhibitors targeting hypertension • Enantiomeric purity ≥ 96.5% ensures reliable asymmetric induction • Benchmark substrate for chemo-enzymatic deracemization process development Supplied with full analytical documentation for procurement confidence.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 7622-22-2
Cat. No. B1600256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (R)-(+)-2-hydroxy-3-phenylpropionate
CAS7622-22-2
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m1/s1
InChIKeyXFULYMQQCZRWQB-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate: Chiral Ester for Asymmetric Synthesis


Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate (CAS: 7622-22-2) is a chiral α-hydroxy ester, often referred to as a benzyl mandelate derivative, with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol . It is a key building block in asymmetric synthesis, prized for its single (R)-configured stereocenter, which imparts a specific optical rotation of [α]²⁰/D +56 ± 2° (c = 1.8 in CH₂Cl₂) [1]. Its chirality makes it essential for producing enantiomerically pure pharmaceuticals and bioactive compounds, where stereochemistry dictates biological activity .

Why Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate Cannot Be Substituted


For research and industrial applications, Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is not interchangeable with its (S)-enantiomer (CAS: 7622-21-1) or racemic mixtures. The specific spatial arrangement of the (R)-configuration is critical for chiral recognition in asymmetric syntheses and for determining the biological activity of downstream products [1]. Using the opposite enantiomer or a racemate can lead to a complete loss of desired biological effects or result in unwanted off-target interactions, as often observed in drug development where a single enantiomer is responsible for therapeutic efficacy . The following evidence details the quantifiable differences that make selecting the correct stereoisomer a non-negotiable requirement.

Quantitative Differentiation Evidence


Optical Rotation Defines Chiral Purity

The (R)-enantiomer exhibits a specific optical rotation ([α]²⁰/D) of +56 ± 2° (c = 1.8, CH₂Cl₂), a precise value that directly quantifies its stereochemical purity and distinguishes it from the (S)-enantiomer, which has an equal and opposite rotation [1]. This parameter is a standard for verifying batch-to-batch consistency and ensuring the correct enantiomer is being utilized in a chiral synthesis.

Chiral Purity Optical Rotation Enantiomeric Excess

Enantiomeric Excess and Optical Purity

The (R)-enantiomer can be supplied with a verified enantiomeric excess (ee) of ≥95% or ≥96.5% as determined by chiral GC or HPLC analysis [1]. This ensures that the compound's optical purity is at a level suitable for demanding asymmetric reactions, where the presence of even small amounts of the (S)-enantiomer can significantly impact reaction outcomes or product bioactivity . A racemic mixture would have an ee of 0%, making it functionally useless for applications requiring a specific stereoisomer.

Analytical Chemistry Chiral HPLC Enantiomeric Purity

Validated Chiral Separation Methods

Robust analytical methods for the baseline separation of the (R)- and (S)-enantiomers of benzyl-2-hydroxy-3-phenylpropionate have been established using a CHIRALPAK® AS-H column under normal phase conditions (n-hexane/2-propanol = 90/10) [1]. This validated method provides a reliable tool for procurement quality assurance, enabling precise quantification of the target enantiomer and ensuring that the material meets the required chiral purity specifications. This method is essential for monitoring the stability of the chiral center during storage or after synthetic manipulation.

Analytical Method Quality Control Chiral Chromatography

Definitive Application Scenarios


Chiral Building Block for Bioactive Molecules

Due to its defined (R)-configuration and high enantiomeric purity (ee ≥ 96.5%), this compound is an ideal chiral starting material for synthesizing complex molecules where stereochemistry is paramount, such as β-amino acids for peptide therapeutics . Its specific optical rotation of +56° ensures that the correct stereoisomer is used in reactions like diastereoselective hydroxylations or conjugate additions, directly impacting the stereochemical outcome and biological activity of the final product .

Key Intermediate in Renin Inhibitor Development

The (R)-2-hydroxy-3-phenylpropionic acid core, of which this compound is a protected benzyl ester derivative, is a crucial pharmacophore in several potent renin inhibitors . These inhibitors are being researched for the treatment of hypertension. The specific (R)-configuration is essential for binding to the enzyme's active site, a property that would be nullified by using the (S)-enantiomer. Using the optically pure benzyl ester ensures the correct stereochemistry is maintained throughout the multi-step synthesis of these advanced pharmaceutical candidates .

Precursor for Chiral Auxiliaries and Resolving Agents

The benzyl (R)-(+)-2-hydroxy-3-phenylpropionate scaffold serves as a precursor for developing chiral resolving agents and auxiliaries . For instance, derivatives of 2-hydroxy-3-phenylpropionic acid have been employed to resolve racemic mixtures of alkyl-branched acids into their optically pure forms via diastereomeric crystallization or chromatography . The high optical purity of the starting (R)-ester is critical for achieving effective separation and high yields of the desired enantiomer.

Substrate for Chemo-Enzymatic Deracemization Studies

This compound, or its free acid analog, is a relevant substrate for developing and benchmarking chemo-enzymatic deracemization processes . These green chemistry methods aim to convert a racemic mixture into a single enantiomer with high efficiency. The ability to accurately measure the resulting enantiomeric excess (>95%) of the (R)-ester using established chiral HPLC methods makes it a valuable tool for evaluating the performance of new biocatalysts and reaction conditions .

Technical Documentation Hub

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